
2,6-dichloro-9-cyclopentyl-9H-purine
Vue d'ensemble
Description
2,6-Dichloro-9-cyclopentyl-9H-purine is an organic compound belonging to the purine family. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position of the purine ring. This compound is known for its white to light yellow crystalline solid form and has gained attention in medicinal chemistry due to its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichloropurine with cyclopentylamine under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of 2,6-dichloro-9-cyclopentyl-9H-purine may involve large-scale chlorination processes followed by purification steps such as recrystallization. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-9-cyclopentyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
Medicinal Chemistry
2,6-Dichloro-9-cyclopentyl-9H-purine has been investigated for its potential therapeutic effects, particularly as an anticancer agent:
- Anticancer Activity: The compound exhibits potent inhibitory effects against various kinases, including FLT3 (Fms-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). It has shown (sub)nanomolar inhibitory potency against FLT3, suggesting its potential utility in treating malignancies associated with deregulated kinase activity .
- Case Study: In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in human cancer cell lines such as HL-60, MCF7, and NCI-H460. For instance, it exhibited an IC50 value of 1.3 μM against HL-60 cells, outperforming standard chemotherapeutics like cisplatin .
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HL-60 | 1.3 | Apoptosis induction |
MCF7 | 0.166 | Cell proliferation inhibition |
NCI-H460 | Not specified | Antiproliferative effects |
Biological Research
The compound's role extends beyond oncology:
- Biological Pathway Modulation: Research indicates that this compound can modulate various biological pathways by interacting with enzymes and receptors. This interaction can lead to significant biological effects depending on the context of use .
Industrial Applications
In addition to its medicinal properties, this compound serves as a valuable building block in chemical synthesis:
Mécanisme D'action
The mechanism of action of 2,6-dichloro-9-cyclopentyl-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-9-propyl-9H-purine
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Dichloro-9-isopropyl-9H-purine
Uniqueness
2,6-Dichloro-9-cyclopentyl-9H-purine is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Activité Biologique
2,6-Dichloro-9-cyclopentyl-9H-purine is a synthetic purine derivative notable for its potential biological activities, particularly in the field of oncology. Its structure features two chlorine atoms at the 2 and 6 positions and a cyclopentyl group at the 9 position, which contributes to its unique pharmacological properties. This compound has garnered attention for its ability to inhibit specific protein kinases, making it a candidate for anticancer therapies.
The primary mechanism of action of this compound involves its interaction with various protein kinases. Notably, it exhibits significant inhibitory activity against FLT3 (Fms-like tyrosine kinase 3) and cyclin-dependent kinases (CDKs), which are critical in regulating cell proliferation and survival. The compound has demonstrated (sub)nanomolar potency against FLT3, indicating its potential application in treating acute myeloid leukemia (AML) and other malignancies characterized by aberrant kinase activity.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits kinase activity in cell lines expressing FLT3. These studies typically employ biochemical assays to measure binding affinity and inhibitory effects. The results suggest that this compound could be integrated into combination therapies aimed at enhancing treatment efficacy for resistant cancer forms.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of its halogenation pattern and cyclopentyl substitution in enhancing kinase inhibitory properties while potentially minimizing off-target effects. Comparative analysis with similar compounds reveals that variations in substitution can lead to differing biological activities:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Two chlorines; cyclopentyl group | Strong FLT3 inhibition |
9-Ethyl-2-fluoro-6-(4-(trifluoromethoxy)phenyl)-9H-purine | Trifluoromethoxy group | Varies based on substitution |
N^6-(4-morpholin-4-ylmethyl-phenyl)-N^2-(4-amino-cyclohexyl)-9H-purine | Morpholine and cyclohexane | Potential FLT3 inhibitor |
N^6-benzhydryl-N^2-(4-fluorophenyl)-9H-purine | Benzhydryl group | Different pharmacokinetics |
Anticancer Potential
Research indicates that this compound may serve as a scaffold for developing new therapeutic agents targeting similar pathways. For instance, studies have demonstrated its effectiveness in inhibiting tumor growth in xenograft models of AML. These findings support further investigation into its clinical applications.
Combination Therapies
The compound's ability to inhibit multiple kinases suggests potential benefits when used in combination with other therapeutic agents. For example, preliminary studies indicate that combining this compound with existing chemotherapeutics could enhance overall treatment efficacy and overcome resistance mechanisms commonly observed in cancer therapies.
Propriétés
IUPAC Name |
2,6-dichloro-9-cyclopentylpurine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGDBGPLYZULGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.